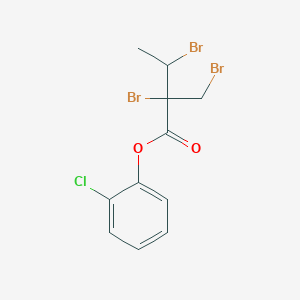
2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound characterized by the presence of a chlorophenyl group, multiple bromine atoms, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine (Br2) as the brominating agent, and the reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) to facilitate the addition of bromine atoms to the precursor molecule .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, forming bromonium ions that can further react with nucleophiles. This reactivity is crucial for its use in synthetic chemistry and potential biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)propanoate
- 2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)pentanoate
Uniqueness
2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate is unique due to its specific combination of a chlorophenyl group and multiple bromine atoms, which confer distinct reactivity and potential applications compared to similar compounds. The presence of the butanoate ester also influences its chemical behavior and interactions.
Propiedades
Número CAS |
62918-54-1 |
|---|---|
Fórmula molecular |
C11H10Br3ClO2 |
Peso molecular |
449.36 g/mol |
Nombre IUPAC |
(2-chlorophenyl) 2,3-dibromo-2-(bromomethyl)butanoate |
InChI |
InChI=1S/C11H10Br3ClO2/c1-7(13)11(14,6-12)10(16)17-9-5-3-2-4-8(9)15/h2-5,7H,6H2,1H3 |
Clave InChI |
CRFLXWUXTJXTLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CBr)(C(=O)OC1=CC=CC=C1Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


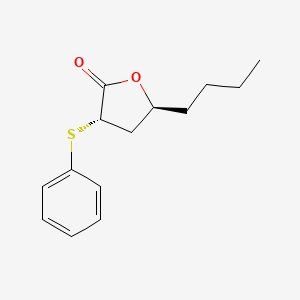
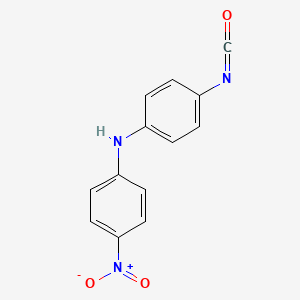
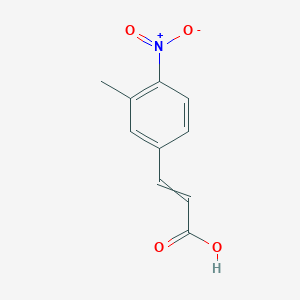
stannane](/img/structure/B14511039.png)
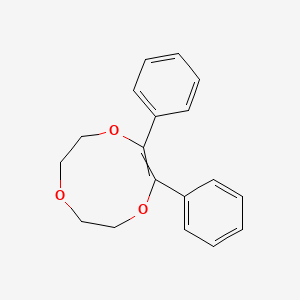
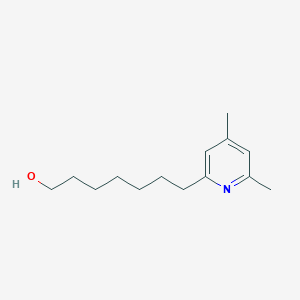
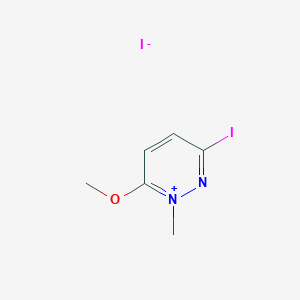
![2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol](/img/structure/B14511055.png)
![4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol](/img/structure/B14511064.png)
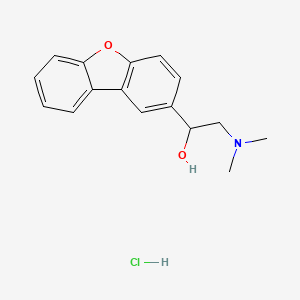


![2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14511105.png)
![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
